2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chlorophenyl)acetamide
Description
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Properties
IUPAC Name |
2-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-chlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN5OS2/c15-9-4-1-2-5-10(9)17-12(21)8-23-14-19-18-13(20(14)16)11-6-3-7-22-11/h1-7H,8,16H2,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRDXFGYQXCAWTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CS3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazole derivatives, have been found to interact with a number of lipophilic amino acids
Mode of Action
The exact mode of action of this compound is currently unknown. The presence of the amino group and the sulfur atom in the thiophene ring could potentially facilitate these interactions.
Biochemical Pathways
Compounds with similar structures have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects. These effects suggest that the compound may influence a variety of biochemical pathways.
Pharmacokinetics
The presence of the thiophene ring, which is slightly soluble in water and soluble in alcohol and ether, may influence the compound’s bioavailability and distribution within the body.
Result of Action
Compounds with similar structures have been found to have diverse biological activities, suggesting that this compound may have a wide range of effects at the molecular and cellular level.
Action Environment
The action of this compound may be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For example, the solubility of the compound in different solvents suggests that its action may be influenced by the chemical environment
Biological Activity
The compound 2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chlorophenyl)acetamide is a derivative of the triazole family known for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to explore the biological activity of this compound, highlighting its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 457.9 g/mol. The structure features a triazole ring, a thiophenyl group, and an acetamide moiety, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H15ClN5OS |
| Molecular Weight | 457.9 g/mol |
| IUPAC Name | This compound |
| InChI Key | ZDDWUJSNCKWCDK-UHFFFAOYSA-N |
Antimicrobial Activity
Research has indicated that compounds containing the triazole ring exhibit significant antimicrobial properties. Studies have shown that derivatives similar to our compound demonstrate activity against various pathogens including bacteria and fungi. For instance, a related triazole derivative was reported to possess moderate antibacterial effects against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL .
Anticancer Activity
The anticancer potential of this compound has been assessed through various in vitro studies. Notably:
- Cell Line Efficacy :
- Mechanism of Action :
- Apoptosis Induction :
Case Studies
Several case studies have highlighted the biological activity of triazole derivatives:
-
Study on Antitumor Activity :
- A recent study evaluated a series of triazole derivatives including our compound against a panel of cancer cell lines. The results indicated that modifications in substituents significantly influenced anticancer activity, with our compound showing superior efficacy compared to other derivatives tested .
- Antioxidant Properties :
Scientific Research Applications
Antibacterial Properties
Research indicates that triazole derivatives, including the target compound, exhibit promising antibacterial activity against various Gram-positive and Gram-negative bacteria. For instance, studies have demonstrated that compounds with similar structures show efficacy against strains such as Staphylococcus aureus and Escherichia coli . The mechanism often involves inhibition of bacterial enzymes or disruption of cell wall synthesis.
Anticancer Activity
Triazole derivatives have also been investigated for their anticancer properties. The compound's structural features may contribute to its ability to inhibit tumor growth by inducing apoptosis in cancer cells. In vitro studies have shown that related compounds can effectively target cancer cell lines .
Enzyme Inhibition
The compound has been evaluated for its potential as an enzyme inhibitor, particularly against acetylcholinesterase (AChE). This is relevant for therapeutic strategies aimed at treating neurological disorders such as Alzheimer's disease . The inhibition potency is often measured using spectrophotometric assays.
Antimicrobial Drug Development
Given its antibacterial and antifungal properties, the compound is under consideration for development into new antimicrobial agents. The rise of antibiotic-resistant bacteria underscores the need for novel compounds that can circumvent existing resistance mechanisms .
Neurological Disorders
The ability of this compound to inhibit AChE suggests potential applications in treating conditions like Alzheimer's disease. By enhancing cholinergic transmission through enzyme inhibition, it may help alleviate symptoms associated with cognitive decline .
Case Studies and Research Findings
| Study | Findings | Year |
|---|---|---|
| Abdel-Wahab et al. | Synthesized derivatives exhibited significant antibacterial activity against S. aureus and E. coli. | 2023 |
| Nithiya et al. | Investigated enzyme inhibitory effects; demonstrated potential for use in neurological treatments. | 2011 |
| PMC Article | Discussed the rapid growth of infections due to resistant bacteria; highlighted the need for new triazole derivatives like this compound. | 2020 |
Chemical Reactions Analysis
Oxidation Reactions
The thiophene ring undergoes selective oxidation at the sulfur atom using agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) . This produces sulfoxides (at lower concentrations) or sulfones (under stronger conditions).
-
Example :
(sulfoxide)
(sulfone)
Oxidation alters electronic properties, potentially enhancing binding to biological targets like enzymes.
Substitution Reactions
The 2-chlorophenyl group participates in nucleophilic aromatic substitution (SNAr) with amines, thiols, or alkoxides under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C).
-
Key Reaction :
Substitution at the para-position of the chlorophenyl ring is sterically favored, yielding derivatives with modified pharmacological profiles.
Reduction Reactions
The triazole ring can be reduced using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF), though this disrupts aromaticity and is rarely employed due to structural instability .
Hydrolysis of the Acetamide Group
The acetamide moiety undergoes hydrolysis under acidic (HCl, reflux) or basic (NaOH, 60°C) conditions to form a carboxylic acid or its salt:
-
Acidic :
-
Basic :
Hydrolysis products are often intermediates for further derivatization.
S-Alkylation of the Sulfanyl Group
The sulfanyl (-S-) group reacts with alkyl halides (e.g., methyl iodide) in alkaline media (KOH/ethanol) to form thioethers :
This modification enhances lipophilicity, influencing pharmacokinetic properties .
Cycloaddition Reactions
The triazole ring participates in [3+2] cycloadditions with alkynes or nitriles under copper(I)-catalyzed conditions, forming fused heterocycles . These reactions are valuable for creating combinatorial libraries .
Mechanistic Insights
-
Triazole-thiophene synergy : The electron-rich thiophene stabilizes charge-transfer intermediates during substitution/oxidation.
-
Steric effects : Bulky substituents on the chlorophenyl group hinder substitution at the ortho-position.
-
pH dependence : Hydrolysis rates increase significantly above pH 10 due to deprotonation of the acetamide nitrogen.
This compound’s reactivity enables tailored modifications for drug discovery, particularly in optimizing antimicrobial and anticancer agents . Controlled reaction conditions and spectroscopic validation (e.g., ¹H NMR, HRMS) are critical for reproducibility .
Q & A
Q. What are the established synthetic routes for synthesizing this compound?
The synthesis typically involves:
- Triazole ring formation : Reacting thiosemicarbazide with a carbonyl derivative (e.g., thiophene-2-carbaldehyde) to form a thioamide intermediate, followed by cyclization under acidic or basic conditions .
- Sulfanylacetamide coupling : Reacting the triazole intermediate with 2-chlorophenyl acetamide via nucleophilic substitution, often using polar aprotic solvents (e.g., DMF) and bases like K₂CO₃ to facilitate thiolate ion formation .
- Purification : Column chromatography or recrystallization from ethanol/water mixtures to achieve >95% purity .
Q. Which spectroscopic techniques are critical for structural characterization?
- ¹H/¹³C NMR : Confirm regiochemistry of the triazole ring and substituent positions (e.g., thiophen-2-yl vs. 3-yl) .
- Mass spectrometry (HRMS) : Validate molecular weight and detect side products (e.g., incomplete substitution) .
- IR spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the acetamide) .
Q. What biological activities are reported for this compound and its analogs?
- Antimicrobial : MIC values of 4–16 µg/mL against Gram-positive bacteria (e.g., S. aureus) via membrane disruption assays .
- Anticancer : IC₅₀ of 8–20 µM in MCF-7 breast cancer cells, linked to triazole-mediated apoptosis .
- Enzyme inhibition : Moderate activity (Ki ~15 µM) against HIV-1 reverse transcriptase in competitive binding assays .
Q. How do substituents on the triazole ring influence solubility and reactivity?
- Electron-withdrawing groups (e.g., Cl on phenyl rings) reduce solubility in aqueous buffers but enhance electrophilicity for nucleophilic reactions .
- Thiophene vs. furan substitution : Thiophene improves π-stacking interactions with aromatic residues in target proteins, as shown in comparative docking studies .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate low yields (<50%) in the final coupling step?
- Solvent optimization : Replace DMF with DMSO to stabilize thiolate intermediates and reduce side reactions .
- Temperature control : Maintain 60–70°C to balance reaction rate and byproduct formation .
- Catalyst screening : Test phase-transfer catalysts (e.g., TBAB) to enhance nucleophilic substitution efficiency .
Q. What strategies resolve contradictions in bioactivity data between structural analogs?
- SAR analysis : Systematically vary substituents (e.g., phenyl vs. pyridinyl) and correlate with activity trends using multivariate regression .
- Crystallographic studies : Resolve binding mode discrepancies (e.g., triazole orientation in HIV-1 RT) via X-ray co-crystallography (e.g., PDB ID 3QIP) .
Q. Which computational methods predict target interactions and guide rational design?
- Molecular docking : Use AutoDock Vina to screen against kinase targets (e.g., EGFR) with force fields adjusted for sulfur-containing ligands .
- MD simulations : Simulate ligand-receptor stability over 100 ns to assess triazole flexibility in binding pockets .
- QSAR models : Train models on logP and Hammett σ values to predict antimicrobial potency .
Q. How can byproducts from incomplete cyclization be identified and quantified?
- HPLC-MS : Use a C18 column (ACN/water gradient) to separate uncyclized thioamide precursors (retention time ~6.2 min) .
- ²D NMR (COSY/HSQC) : Detect residual NH protons from unreacted thiosemicarbazide at δ 8.3–9.1 ppm .
Q. What experimental assays validate hypothesized mechanisms of action?
- Fluorescence quenching : Measure triazole-induced quenching of tryptophan residues in target enzymes (e.g., ΔF/F₀ > 0.5 suggests strong binding) .
- ROS detection : Use DCFH-DA probes in cancer cells to confirm apoptosis via oxidative stress pathways .
Q. How does the compound’s stability under physiological conditions affect in vivo studies?
- pH stability assays : Incubate in PBS (pH 7.4) and simulate gastric fluid (pH 2.0); monitor degradation via LC-MS over 24h .
- Light sensitivity : Store solutions in amber vials to prevent sulfanyl group oxidation (t₁/₂ reduced from 48h to 12h under UV light) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
